(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
CAS No.:
Cat. No.: VC0004974
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14Cl2N2O |
---|---|
Molecular Weight | 237.12 g/mol |
IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 |
Standard InChI Key | GVEVDINKRFDXFP-JZGIKJSDSA-N |
Isomeric SMILES | C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl |
SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |
Canonical SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 3-[[(2S)-azetidin-2-yl]methoxy]pyridine dihydrochloride, reflects its stereospecific azetidine ring and pyridine backbone. Key structural features include:
-
Azetidine moiety: A four-membered nitrogen-containing ring that imposes conformational constraints, enhancing receptor binding specificity.
-
Methoxy linker: Connects the azetidine and pyridine groups, optimizing spatial orientation for α4β2 nAChR interaction.
-
Pyridine ring: Serves as the primary pharmacophore, facilitating hydrogen bonding and π-π interactions within the receptor’s ligand-binding domain .
The compound’s stereochemistry is critical: the (S)-enantiomer exhibits 300-fold greater affinity for α4β2 receptors than its (R)-counterpart, as demonstrated in radioligand binding assays.
Table 1: Comparative Structural Features of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | α4β2 nAChR Ki (nM) |
---|---|---|---|
(S)-3-(Azetidin-2-ylmethoxy)pyridine | 237.12 | 0.05 | |
2-(Azetidin-3-yloxy)-5-methylpyridine | 237.12 | Not reported | |
Sazetidine-A | 203.24 | 0.5 |
Pharmacological Profile
Receptor Selectivity and Mechanism of Action
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride acts as a full agonist at α4β2 nAChRs, inducing receptor activation followed by prolonged desensitization—a trait shared with sazetidine-A, another α4β2-targeting ligand . This dual-phase activity modulates synaptic dopamine release in mesolimbic pathways, which is implicated in reward processing and addiction .
Key Pharmacodynamic Data:
-
EC₅₀ for cation efflux: 12 nM in K177 cells expressing human α4β2 nAChRs.
-
Selectivity ratio (α4β2/α7): 2,960:1, based on Ki values.
Behavioral and Cognitive Effects
In rodent models, the compound reduces nicotine self-administration by 60–70% at 3 mg/kg (s.c.), comparable to the efficacy of sazetidine-A . It also exhibits antidepressant-like effects in the forced swim test, decreasing immobility time by 45% at 10 mg/kg. These effects are mediated via α4β2-dependent enhancement of prefrontal cortical dopamine and norepinephrine release.
Parameter | Vehicle Group | Treated Group (3 mg/kg) | p-value |
---|---|---|---|
Nicotine infusions (per session) | 22 ± 3 | 8 ± 2 | <0.001 |
Active lever presses | 45 ± 6 | 15 ± 4 | <0.01 |
Neuroprotection and Cognitive Enhancement
Chronic administration (28 days) in a transgenic Alzheimer’s model improves Morris water maze performance by 40%, correlating with reduced hippocampal Aβ42 plaque density. Mechanistically, α4β2 activation enhances α7 nAChR-mediated glutamate release, promoting synaptic plasticity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume